molecular formula C14H13N3OS B2552031 [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine CAS No. 797769-11-0

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B2552031
CAS No.: 797769-11-0
M. Wt: 271.34
InChI Key: MFVRROFGSDJXSG-UHFFFAOYSA-N
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Description

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic amine featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a methylamine group at the 2-position, which is further functionalized with a thiophen-2-ylmethyl moiety. This compound is of interest in medicinal chemistry due to the known bioactivity of oxadiazoles (e.g., antimicrobial, anticancer) and thiophenes (e.g., anti-inflammatory, CNS activity) .

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-5-11(6-3-1)14-17-16-13(18-14)10-15-9-12-7-4-8-19-12/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVRROFGSDJXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CNCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by basification with potassium hydroxide (KOH) to yield the oxadiazole ring . The thiophene ring can be introduced through various coupling reactions, such as the reaction of chloroacetamide with mercaptothiazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Core Heterocycle Substituents Key Structural Differences
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine (Target) Oxadiazole Phenyl, thiophen-2-ylmethyl Reference compound
Methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine Oxadiazole Phenyl, methyl Thiophene replaced with methyl
5-Phenyl-1,3,4-thiadiazol-2-amine Thiadiazole Phenyl, -NH2 Oxygen in oxadiazole replaced with sulfur
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine Oxadiazole Phenyl, isopropyl Thiophene replaced with isopropyl
2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6e) Oxadiazole Phenyl, furan-3-carbohydrazide Thiophene replaced with furan derivative

Key Observations :

  • Bioisosterism : Replacing oxadiazole with thiadiazole (as in ) alters electronic density and hydrogen-bonding capacity, which may affect receptor binding.
  • Steric Effects : Bulky substituents like isopropyl or furan derivatives could hinder molecular packing, influencing solubility and melting points.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Hydrogen Bond Donors/Acceptors LogP (Predicted)
Target Compound ~327.4* Not reported 1 / 5 ~2.8
Methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine 217.2 Not reported 1 / 4 ~1.9
5-Phenyl-1,3,4-thiadiazol-2-amine 179.2 295–296† 2 / 3 ~2.1
Compound 6e 392.4 158–159 2 / 6 ~3.5

*Calculated based on formula; †From analogue 6d in .

Key Observations :

  • Melting Points : Thiophene-containing compounds (e.g., target) may exhibit lower melting points than phenyl or nitro-substituted analogues due to reduced crystallinity .

Pharmacological Activity

  • Antimicrobial Activity : Oxadiazoles with electron-withdrawing groups (e.g., nitro, as in ) show enhanced antimicrobial effects. The thiophene group may synergize with oxadiazole to improve activity against Gram-positive bacteria .
  • Anticancer Potential: Thiadiazole derivatives (e.g., ) exhibit antiproliferative properties, suggesting the target compound’s thiophene-oxadiazole scaffold may similarly interact with kinase targets .
  • Synthetic Accessibility : Microwave-assisted synthesis (as in ) could optimize the target compound’s yield, which is critical for scalability in drug development.

Biological Activity

The compound [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine is a derivative of the 1,3,4-oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N3OSC_{20}H_{16}N_3OS, and it features a phenyl group attached to an oxadiazole ring and a thiophenyl group. The structural characteristics contribute to its biological properties, particularly its interaction with various biological targets.

1. Cholinesterase Inhibition

Recent studies have highlighted the potential of 5-phenyl-1,3,4-oxadiazole derivatives in inhibiting human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). The compound this compound exhibited significant inhibitory activity in vitro. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 0.907±0.011μM0.907\pm 0.011\mu M against hAChE, indicating potent inhibition comparable to known inhibitors .

2. Neuroprotective Effects

In behavioral models of Alzheimer's disease, compounds with similar scaffolds have shown neuroprotective effects. The administration of these compounds resulted in:

  • Reduced Oxidative Stress : Significant decreases in malondialdehyde (MDA) levels and increases in superoxide dismutase (SOD) and glutathione (GSH) levels were observed in treated rat models .

3. Antimicrobial Activity

Compounds derived from the oxadiazole structure have exhibited broad-spectrum antimicrobial activity. For example:

  • Minimum Inhibitory Concentrations (MIC) : Studies reported that derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria .

Study 1: Cholinesterase Inhibition Assay

A systematic evaluation was conducted using Ellman's colorimetric method to assess the inhibitory potential of various derivatives including this compound:

CompoundhAChE IC50 (μM)hBChE IC50 (μM)
SD-60.907 ± 0.011Not specified
SD-X0.052 ± 0.0101.085 ± 0.035

This study indicated that structural modifications significantly influence enzyme inhibition potency .

Study 2: Neuroprotective Activity

In vivo studies using Y-maze and Morris water maze tests demonstrated that compounds similar to this compound improved cognitive functions in scopolamine-induced memory impairment models:

ParameterControl GroupTreated Group
MDA LevelsHighLow
SOD ActivityLowHigh
Behavioral Improvement ScoreBaselineSignificant

These findings suggest that the compound may offer therapeutic benefits in neurodegenerative conditions .

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